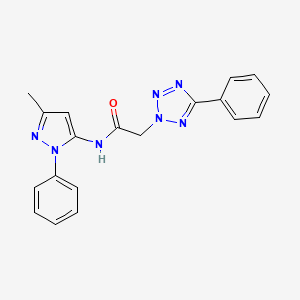![molecular formula C28H26N2O4 B5037341 N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B5037341.png)
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] is a compound that belongs to the class of bisphenoxyacetamides. It is commonly known as Bis-N-naphthyl-1,8-diylacetamide or Bis-N-aryl-1,8-naphthalimide. This compound has been found to have various scientific research applications due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] is not fully understood. However, it has been suggested that this compound may act as a DNA intercalator and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. It may also inhibit the activity of certain enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] has been found to have various biochemical and physiological effects. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It may also have anti-inflammatory and analgesic properties. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, it has some limitations such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide]. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, fungal infections, and neurodegenerative diseases. Another direction is to explore its use as a material for the development of new sensors and devices. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and properties for various applications.
In conclusion, N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] is a compound that has various scientific research applications. Its unique chemical structure and properties make it a promising candidate for the development of new therapeutic agents and materials. Further research is needed to fully understand its mechanism of action and to optimize its properties for various applications.
Métodos De Síntesis
The synthesis of N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] involves the reaction of 1,8-naphthalic anhydride with 2-(2-methylphenoxy)acetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate product is then treated with N-arylamine to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.
Aplicaciones Científicas De Investigación
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] has been widely used in scientific research due to its unique chemical structure and properties. It has been found to have various applications in the fields of medicinal chemistry, materials science, and analytical chemistry.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-[8-[[2-(2-methylphenoxy)acetyl]amino]naphthalen-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-19-9-3-5-15-24(19)33-17-26(31)29-22-13-7-11-21-12-8-14-23(28(21)22)30-27(32)18-34-25-16-6-4-10-20(25)2/h3-16H,17-18H2,1-2H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAZICXENKDLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2C(=CC=C3)NC(=O)COC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-naphthalene-1,8-diylbis[2-(2-methylphenoxy)acetamide] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5037283.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B5037300.png)
![N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5037308.png)
![3-[(1-benzothien-2-ylmethyl)amino]-N-(4-methoxyphenyl)-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5037311.png)
![4-[6-(2-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5037312.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5037326.png)
![3-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5037331.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5037339.png)
![1-allyl-5-[4-(allyloxy)-3-ethoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5037340.png)
![2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5037360.png)